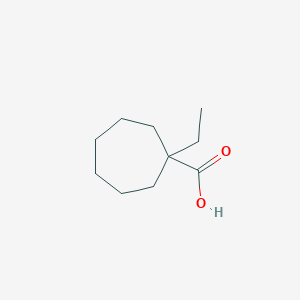

1-Ethylcycloheptane-1-carboxylic acid

CAS No.:

Cat. No.: VC20448817

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1-ethylcycloheptane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) |

| Standard InChI Key | OEWCRHJFTRBYNG-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCCCCC1)C(=O)O |

Introduction

1-Ethylcycloheptane-1-carboxylic acid is a cyclic carboxylic acid characterized by the presence of a carboxyl group attached to a cycloheptane ring with an ethyl substituent. This compound is of interest in organic chemistry due to its unique structural features, which can influence its chemical reactivity and interactions. The molecular formula for 1-ethylcycloheptane-1-carboxylic acid is reported as C9H16O2, with a molecular weight of approximately 156.23 g/mol, although some sources suggest a molecular formula of C10H18O2 with a molecular weight of about 170 Da .

Synthesis Methods

The synthesis of 1-ethylcycloheptane-1-carboxylic acid can be explored through various organic synthesis methods:

-

Oxidation Processes: One common method involves the oxidation of alcohols or aldehydes. For example, 1-ethylcycloheptane-1-carbaldehyde can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the carboxylic acid.

-

Cyclization Reactions: Another approach involves cyclization reactions, although specific details for this compound are less documented.

-

Hydrolysis of Esters: This method involves the hydrolysis of esters derived from the cycloheptane ring, which can yield the carboxylic acid upon reaction with water.

Synthesis Methods

| Method | Description |

|---|---|

| Oxidation | Oxidation of alcohols or aldehydes using KMnO4 or CrO3 |

| Cyclization | Cyclization reactions (less documented) |

| Hydrolysis | Hydrolysis of esters derived from cycloheptane |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume